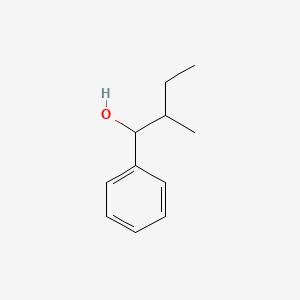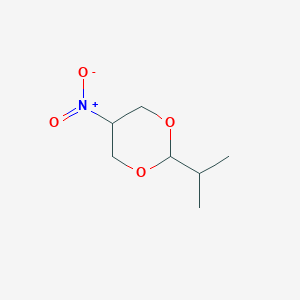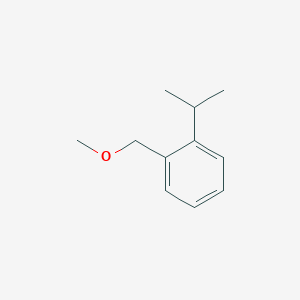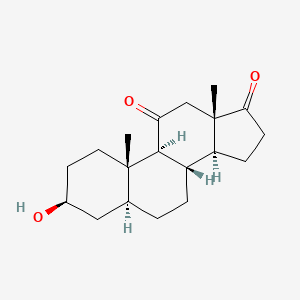
5alpha-Androstane-11,17-dione, 3beta-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androstane-11,17-dione, 3beta-hydroxy- is a steroid compound with the molecular formula C19H28O3 It is a derivative of androstane, a type of steroid that is a key intermediate in the biosynthesis of various steroid hormones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstane-11,17-dione, 3beta-hydroxy- typically involves multiple steps, starting from simpler steroid precursors. One common method involves the oxidation of 5alpha-androstane derivatives, followed by selective hydroxylation at the 3beta position. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to convert phytosterols into steroid intermediates, which are then chemically modified to produce 5alpha-Androstane-11,17-dione, 3beta-hydroxy-. This method is advantageous due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
5alpha-Androstane-11,17-dione, 3beta-hydroxy- undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using agents like sodium borohydride.
Substitution: Introduction of different functional groups at specific positions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have different biological activities and applications .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of steroid-based pharmaceuticals and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 5alpha-Androstane-11,17-dione, 3beta-hydroxy- involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. It can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The pathways involved include the regulation of gene expression and the modulation of signaling pathways related to steroid hormones .
Comparison with Similar Compounds
Similar Compounds
- 3alpha-Hydroxy-5beta-androstane-11,17-dione
- 16-Beta-Hydroxy-5-Alpha-Androstane-3,11-Dione
- 5-Hydroxy-5-Alpha-Androstane-7,17-Dione
Uniqueness
5alpha-Androstane-11,17-dione, 3beta-hydroxy- is unique due to its specific hydroxylation pattern and its distinct biological activities. Compared to similar compounds, it has unique interactions with molecular targets and different effects on cellular processes, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
7090-90-6 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(3S,5S,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,17+,18-,19-/m0/s1 |
InChI Key |
IUNYGQONJQTULL-LMCNQGNMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


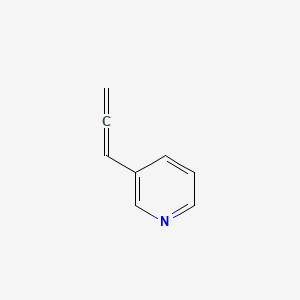
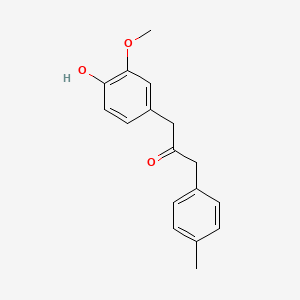
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
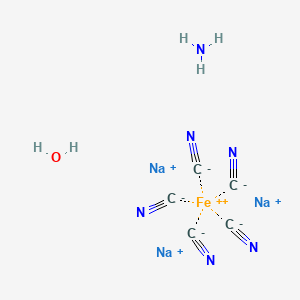
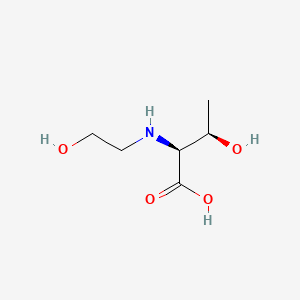
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
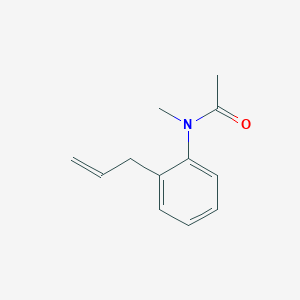
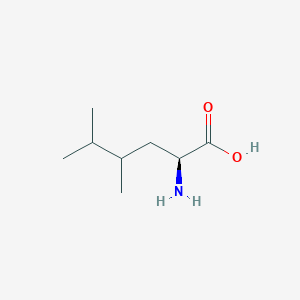
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)

